molecular formula C24H30O4 B1199219 Farnesiferol A CAS No. 511-33-1

Farnesiferol A

Numéro de catalogue: B1199219
Numéro CAS: 511-33-1
Poids moléculaire: 382.5 g/mol
Clé InChI: FCWYNTDTQPCVPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Farnesiferol A is a natural compound that belongs to the family of sesquiterpenes. It was first isolated from the roots of Ferula species, a plant widely used in traditional medicine. This compound has gained interest in the scientific community due to its potential therapeutic properties.

Applications De Recherche Scientifique

  • Antiproliferative and Apoptotic Effects

    Farnesiferol C, a related compound, has been shown to exert antiproliferative effects on hepatocellular carcinoma HepG2 cells through ROS-dependent apoptotic pathways (Alafnan et al., 2022).

  • Anti-Cancer Activity

    It has demonstrated anticancer activity against colon cancer cell lines, interacting with DNA and human serum albumin, suggesting its potential as an anti-colon cancer agent (Tanzadehpanah et al., 2018).

  • Original Isolation

    Farnesiferol A was originally isolated from the non-volatile fraction of Asa foetida (Umbelliferae), showing its potential as a natural product with medicinal properties (Caglioti et al., 1958).

  • Enhanced Therapeutic Potential

    The use of dendrosome nanoparticles has been shown to enhance the therapeutic potential of farnesiferol C, particularly in the treatment of gastric cancer cells (Aas et al., 2015).

  • Targeting VEGFR Signaling

    Farnesiferol C targets multiple aspects of VEGFR1 and VEGFR2 signaling cascades, showing antiangiogenic and antitumor activity (Lee et al., 2010).

  • Biological Activities Review

    A review highlights the various biological properties of farnesiferol C, including cytotoxic, apoptotic, and antiviral activities, indicating its importance in pharmacological research (Kasaian & Mohammadi, 2018).

  • Molecular Docking Simulation

    The study on farnesiferol C's inhibitory effect against catalase reveals its potential for targeting specific enzymes, providing insights into its molecular interaction mechanisms (Yekta et al., 2018).

  • Anti-Inflammatory and Anti-Cancer Properties

    Farnesol, a sesquiterpene alcohol, has shown significant anti-cancer and anti-inflammatory effects, modulating various tumorigenic proteins and signal transduction cascades (Jung et al., 2018).

  • Pharmacological Applications

    A patent review discusses the varied pharmacological activities of farnesol, including antimicrobial, antitumor, and antioxidant effects (Delmondes et al., 2020).

  • Total Synthesis

    The biogenetic-type total synthesis of this compound and C has been explored, providing insight into their chemical synthesis and potential for large-scale production (Tamelen & Coates, 1982).

  • Inhibition of Biofilm Formation

    Farnesol has been shown to inhibit biofilm formation by Candida albicans, indicating its potential in treating fungal infections (Ramage et al., 2002).

  • Identification as a Potential COX-2 Inhibitor

    this compound has been identified as a potential inhibitor of Cyclooxygenase-2 (COX-2), a key player in inflammatory responses, through in silico analysis (Dey & Buwa, 2022).

Analyse Biochimique

Biochemical Properties

Farnesiferol A plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One notable interaction is with the P-glycoprotein transporter, where this compound acts as an inhibitor, potentially enhancing the efficacy of chemotherapeutic agents by preventing drug efflux . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . This compound influences cell signaling pathways, such as the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent cell death . Furthermore, this compound affects gene expression by modulating the expression of genes involved in apoptosis and cell cycle regulation . These cellular effects underscore the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound inhibits the binding of vascular endothelial growth factor (VEGF) to its receptor VEGFR1, thereby disrupting the VEGF signaling cascade . This inhibition leads to reduced angiogenesis and tumor growth. Additionally, this compound has been shown to inhibit the activity of focal adhesion kinase and Src kinase, further contributing to its anticancer effects . These molecular interactions elucidate the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods . Prolonged exposure to light and heat may lead to degradation and reduced efficacy. In vitro studies have shown that this compound induces apoptosis in cancer cells within 24 to 48 hours of treatment . Long-term effects include sustained inhibition of cell proliferation and tumor growth in in vivo models . These temporal effects highlight the importance of proper storage and handling of this compound in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth . Higher doses may lead to adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic efficacy while minimizing toxicity. These findings emphasize the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its therapeutic effects. This compound also influences metabolic flux by modulating the levels of key metabolites involved in cellular processes . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound inhibits the P-glycoprotein transporter, enhancing its intracellular accumulation and bioavailability . This compound is also distributed to various tissues, including the liver, kidneys, and tumor sites, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacodynamics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for this compound’s ability to modulate gene expression and cellular processes effectively.

Propriétés

IUPAC Name

7-[[(1S,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20+,21+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYNTDTQPCVPG-WTMJVXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199105
Record name Farnesiferol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-33-1
Record name Farnesiferol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farnesiferol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farnesiferol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARNESIFEROL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YC9944MPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Farnesiferol A
Reactant of Route 2
Farnesiferol A
Reactant of Route 3
Farnesiferol A
Reactant of Route 4
Farnesiferol A
Reactant of Route 5
Farnesiferol A
Reactant of Route 6
Farnesiferol A
Customer
Q & A

A: Farnesiferol A has been shown to inhibit P-glycoprotein (P-gp), a drug transporter often overexpressed in multi-drug resistant (MDR) cancer cells [, ]. This interaction leads to increased intracellular accumulation of anticancer drugs, effectively reversing MDR and enhancing their cytotoxic effects. While the exact mechanism remains unclear, studies suggest this compound may bind to P-gp, blocking its efflux activity []. Furthermore, this compound has been reported to inhibit Vascular Endothelial Growth Factor Receptor 1 (VEGFR1/Flt-1) signaling in human umbilical vein endothelial cells (HUVECs) []. This interaction leads to decreased VEGF-induced cell proliferation, migration, invasion, and tube formation, ultimately inhibiting angiogenesis [].

A:
Molecular Formula: C24H30O4 [2] * Molecular Weight: 382.5 g/mol * Spectroscopic Data:* Characterization is primarily achieved through NMR spectroscopy (1H and 13C NMR), IR spectroscopy, and mass spectrometry. Key structural features elucidated through these techniques include the presence of a coumarin moiety and a bicyclofarnesyl sesquiterpene unit linked by an ether bridge [, , ].

ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is required to explore its performance and potential applications in different environments and formulations.

ANone: Based on the provided research, this compound's catalytic properties and applications have not been extensively investigated. The current focus lies in its biological activities, particularly its potential as an anticancer and antiangiogenic agent.

A: Computational studies have been employed to investigate the interaction of this compound with potential targets. Molecular docking simulations were used to predict the binding affinity of this compound to COX-2, suggesting it could be a potential COX-2 inhibitor []. Furthermore, docking studies have been conducted to investigate the binding interactions of this compound with apoptotic proteins (Bax, Bak, Bcl-2) [].

A: While specific SAR studies on this compound are limited in the provided research, related studies on sesquiterpene coumarins suggest the importance of structural features for their activity. Modifications to the coumarin moiety, sesquiterpene unit, or the ether linkage could impact potency and selectivity against different targets [, , , ].

ANone: As this compound is still in the preclinical research phase, specific SHE regulations for its handling, manufacturing, and disposal are not yet established. General guidelines for handling potentially hazardous chemicals should be followed.

ANone: Specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited. Further research is needed to fully understand its in vivo activity, efficacy, and potential side effects.

A: In vitro studies have demonstrated that this compound can inhibit P-gp-mediated efflux in breast cancer cell lines, enhancing the efficacy of anticancer drugs [, ]. Additionally, this compound exhibits cytotoxic activity against several cancer cell lines, including MCF7 (breast cancer), COLO 205 (colon cancer), and K-562 (leukemia) [, , ]. In vivo studies are needed to confirm these findings and evaluate its therapeutic potential in animal models and eventually clinical trials.

ANone: Currently, there is limited data available on specific resistance mechanisms to this compound or its potential for cross-resistance with other compounds. Further investigation is required to understand the long-term efficacy and potential limitations of this compound as a therapeutic agent.

ANone: Information regarding these aspects of this compound is limited in the provided research. As a preclinical candidate, further investigation is needed to fully assess its safety, environmental impact, and establish suitable analytical methods, quality control measures, and sustainable practices.

A: this compound was first isolated from Ferula persica in 1971 []. Early research focused on its structural elucidation and its presence in various Ferula species [, , ]. More recently, studies have explored its potential biological activities, with a growing interest in its anticancer and antiangiogenic properties [, , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.